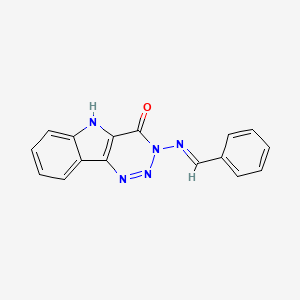
POLY(DISPERSE RED 1 ACRYLATE)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of medium molecular weight poly(sodium acrylate) demonstrates the intricate process of polymerization, where conditions such as temperature, time, and initiator concentration play crucial roles in determining the polymer's molecular weight and properties (G. Nd & C. In, 2002).
Molecular Structure Analysis
The immobilization of disperse red 1 onto polydiethyleneglycol-bis-allylcarbonate (CR-39) through radiation grafting with poly(acryloyl chloride) elucidates the modification in chemical structure upon grafting and dye immobilization. This process not only changes the color intensity but also the surface topography, as verified through FTIR-ATR spectroscopy and atomic force microscopy (Aliev et al., 2004).
Chemical Reactions and Properties
The preparation of polyacrylate-g-carbon black through free radical polymerization showcases the compound's ability to disperse in water, forming a stable hydrosol. This property is essential for its application in soap-free waterborne coatings, demonstrating significant improvements in dispersion and comprehensive performance (Li et al., 2001).
Physical Properties Analysis
The synthesis of poly(ethylene-co-1-tetradecylacrylate) and poly(ethylene-co-1-octadecylacrylate) as novel solid–solid phase change materials highlights the copolymers' thermal properties and phase transitions, important for thermal energy storage applications. The detailed characterization reveals two reversible phase transitions, indicating two morphologically distinct phases (Alkan et al., 2018).
科学的研究の応用
1. Laser Patterning and Surface Modification
Poly(methylmethacrylate) films doped with Disperse Red 1 acrylate (DR1) have been studied for their ability to form patterned surfaces when exposed to laser scanning. This process results in periodical structures due to the Marangoni effect. The modified polymer surfaces are analyzed using various spectroscopic and microscopic techniques. Depending on the DR1 dotation method, different structures like fishnet or reversible patterns can be achieved (Tůma et al., 2013).
2. Photoisomerization Under High Pressure
The photoinduced isomerization of Poly(Disperse Red 1 Acrylate) under high external pressures has been explored. This research is significant for understanding the strength of azobenzene chromophores as artificial muscles. The thermal cis-trans isomerization process is monitored, showing changes in behavior under increasing pressure (Singleton et al., 2012).
3. Photocrosslinkable Surface Relief Gratings
An amorphous polymer containing Disperse Red 1 with crosslinkable acrylic groups has been developed for creating surface relief gratings. These gratings show high efficiency and improved thermal stability due to photocrosslinking, suggesting potential in various optical applications (Takase et al., 2003).
4. Charge-Separated Configurations in Electronic Materials
Studies on Poly(Disperse Red 1 Acrylate) have demonstrated its potential in electronic and optoelectronic devices. The material exhibits long-lived charge-separated configurations, which is crucial for its function in these applications (El-Khouly et al., 2009).
5. Polymer Complex Fibers with Azobenzene Functional Groups
Research on hydrogen-bonded polymer complex fibers containing Disperse Red 1 shows significant potential in photo-actuation applications. The mechanical properties of these fibers are affected by UV irradiation, suggesting uses in smart materials and sensors (Zhu et al., 2021).
Safety And Hazards
特性
CAS番号 |
139427-10-4 |
|---|---|
製品名 |
POLY(DISPERSE RED 1 ACRYLATE) |
分子式 |
C9H19N3O |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



